2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride
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Overview
Description
Scientific Research Applications
Asymmetric Synthesis
2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride derivatives have been utilized in asymmetric synthesis. A study by Waldmann and Braun (1991) described the synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates derivatives by Aza-Diels-Alder reactions, demonstrating its potential in producing chiral compounds (Waldmann & Braun, 1991).
Crystal and Molecular Structure Analysis
Research by Glass et al. (1990) focused on the synthesis of this compound and its structural analysis using single-crystal X-ray. This research provides insights into the molecular configuration and potential applications in materials science (Glass et al., 1990).
Amino Acid Transport Studies
Christensen et al. (1983) synthesized isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids to investigate specific amino acid transport systems in cells. This research illustrates the use of the compound in understanding cellular transport mechanisms (Christensen et al., 1983).
Antimicrobial Applications
A study by Alimardanov et al. (2018) on aminomethylation of bicyclo[2.2.1]heptane-2,3-diol derivatives revealed their high bactericidal and fungicidal activity. This suggests potential applications of these compounds in creating antimicrobial agents (Alimardanov et al., 2018).
Conformational Studies for Drug Design
Research by Vorberg et al. (2017) demonstrated the use of bicyclo[3.2.0]heptane as a core structure for locking pharmacophores, indicating its utility in the design of conformationally restricted molecules for drug discovery (Vorberg et al., 2017).
Transport System Discrimination
Christensen et al. (1969) used a bicyclic amino acid derivative to study the discrimination among transport systems in cells. This research underscores the compound's role in detailed cellular transport analysis (Christensen et al., 1969).
Neuroexcitatory Amino Acid Antagonism
Goldberg et al. (1983) synthesized lactones derived from kainic acid, structurally related to 2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid, to explore their potential as selective antagonists of neuroexcitatory amino acids (Goldberg et al., 1983).
Safety and Hazards
Properties
IUPAC Name |
2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c10-5-9(8(11)12)4-6-1-2-7(9)3-6;/h6-7H,1-5,10H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSAFCGYCSEIAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(CN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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